molecular formula C9H13NO3 B7790519 Levonordefrin CAS No. 74812-63-8

Levonordefrin

Cat. No.: B7790519
CAS No.: 74812-63-8
M. Wt: 183.20 g/mol
InChI Key: GEFQWZLICWMTKF-MLUIRONXSA-N
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Description

Levonordefrin, also known as α-methylnorepinephrine, is a synthetic catecholamine and sympathomimetic amine. It is primarily used as a vasoconstrictor in local anesthetic solutions, particularly in dental procedures. This compound mimics the effects of adrenaline but is more stable and less potent in raising blood pressure .

Preparation Methods

Synthetic Routes and Reaction Conditions: Levonordefrin is synthesized through a multi-step chemical process. The synthesis typically involves the following steps:

Industrial Production Methods: In industrial settings, this compound is produced in large quantities using optimized reaction conditions to ensure high yield and purity. The process involves:

Chemical Reactions Analysis

Types of Reactions: Levonordefrin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Levonordefrin has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound to study the behavior of catecholamines and their derivatives.

    Biology: this compound is used in studies related to adrenergic receptors and their signaling pathways.

    Medicine: It is commonly used in dental anesthesia to prolong the effect of local anesthetics and reduce bleeding during procedures.

    Industry: this compound is used in the formulation of various pharmaceutical products

Mechanism of Action

Levonordefrin is often compared with other sympathomimetic amines such as epinephrine and norepinephrine:

Comparison with Similar Compounds

Levonordefrin’s unique stability and pharmacologic profile make it a valuable compound in both clinical and research settings.

Properties

Key on ui mechanism of action

It is designed to mimic the molecular shape of adrenaline. It binds to alpha-adrenergic receptors in the nasal mucosa. Here it can, therefore, cause vasoconstriction.

CAS No.

74812-63-8

Molecular Formula

C9H13NO3

Molecular Weight

183.20 g/mol

IUPAC Name

4-[(1S,2R)-2-amino-1-hydroxypropyl]benzene-1,2-diol

InChI

InChI=1S/C9H13NO3/c1-5(10)9(13)6-2-3-7(11)8(12)4-6/h2-5,9,11-13H,10H2,1H3/t5-,9-/m1/s1

InChI Key

GEFQWZLICWMTKF-MLUIRONXSA-N

SMILES

CC(C(C1=CC(=C(C=C1)O)O)O)N

Isomeric SMILES

C[C@H]([C@H](C1=CC(=C(C=C1)O)O)O)N

Canonical SMILES

CC(C(C1=CC(=C(C=C1)O)O)O)N

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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